molecular formula C4H11NO B104588 N,N-Diethylhydroxylamine CAS No. 3710-84-7

N,N-Diethylhydroxylamine

Cat. No. B104588
CAS RN: 3710-84-7
M. Wt: 89.14 g/mol
InChI Key: FVCOIAYSJZGECG-UHFFFAOYSA-N
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Description

N,N-Diethylhydroxylamine (DEHA) is an organic compound with the formula (C2H5)2NOH . It is a colorless and transparent liquid with an ammonia odor . It is mainly used as an oxygen scavenger in water treatment .


Molecular Structure Analysis

The molecular formula of N,N-Diethylhydroxylamine is C4H11NO . The IUPAC name is N-Ethyl-N-hydroxyethanamine . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

N,N-Diethylhydroxylamine (DEHA) has been studied for its reaction kinetics with free oxygen in distilled water . The deoxygenation reaction follows pseudo-first-order kinetics under the experimental conditions .


Physical And Chemical Properties Analysis

N,N-Diethylhydroxylamine is a colorless and transparent liquid with a boiling point of 125-130 °C . It is easily soluble in water, soluble in ethanol, ether, chloroform, and benzene . It has an ammoniacal odor .

Scientific Research Applications

Radiolysis Studies

DEHA is used in radiolysis studies. The reaction mechanisms and rate constants of DEHA with various radicals such as ·OH, CO3−·, eaq− and ·H have been studied . These studies help understand how DEHA interacts with these radicals, which is crucial in various chemical processes .

Nuclear Fuel Treatment

DEHA is used in the treatment of used nuclear fuel. It serves as a novel salt-free reducing reagent used in the separation of Pu and Np from U . This application is particularly important in the nuclear industry where the efficient and safe treatment of used nuclear fuel is a major concern .

Preparation of Platinum Complexes

DEHA may be employed as a ligand in the preparation of unsymmetric mixed ligand oxadiazoline and/or imine platinum complexes . These complexes have potential applications in various areas including catalysis, materials science, and medicine .

Polymerization Inhibitor

DEHA is used as a high-efficiency polymerization inhibitor for vinyl monomers and conjugated olefins . This helps control the polymerization process, ensuring the production of high-quality polymers .

Terminator for Emulsion Polymerization

In addition to being a polymerization inhibitor, DEHA also acts as a terminator for styrene-butadiene emulsion polymerization . This is crucial in controlling the size and properties of the resulting polymer particles .

Antioxidant for Unsaturated Oils

DEHA is used as an antioxidant for unsaturated oils . It helps prevent the oxidation of these oils, thereby extending their shelf life and preserving their quality .

Mechanism of Action

Target of Action

N,N-Diethylhydroxylamine (DEHA) primarily targets free oxygen in water systems . It is used as an oxygen scavenger in water treatment, particularly in high-pressure boiler systems . The role of DEHA is to reduce the level of free oxygen, thereby preventing aerobic corrosion, which can lead to equipment damage and safety hazards .

Mode of Action

DEHA interacts with its target, free oxygen, through a deoxygenation reaction . This reaction follows pseudo-first-order kinetics under experimental conditions . The reaction rate is determined by factors such as pH values, reaction temperature, and DEHA dosage .

Biochemical Pathways

The primary biochemical pathway affected by DEHA is the deoxygenation process in water systems . By reducing the level of free oxygen, DEHA helps prevent aerobic corrosion, a common issue in chemical engineering fields such as boiler water circulating systems, oilfield wastewater re-injection systems, and water-based drilling mud systems .

Pharmacokinetics

This volatility allows it to act as an oxygen scavenger throughout the entire boiler system due to steam carryover .

Result of Action

The primary result of DEHA’s action is the reduction of free oxygen levels in water systems . This leads to a decrease in aerobic corrosion, thereby increasing the service life of equipment and reducing safety hazards . Additionally, DEHA reacts with ferrous metals to form a passivized film of magnetite throughout the boiler system .

Action Environment

The action of DEHA is influenced by environmental factors such as pH values, reaction temperature, and DEHA dosage . These factors can affect the rate of the deoxygenation reaction and, consequently, the efficacy of DEHA as an oxygen scavenger . Furthermore, DEHA’s volatility allows it to function effectively in high-pressure boiler systems .

Safety and Hazards

N,N-Diethylhydroxylamine is flammable and can form explosive mixtures with air . It is harmful if inhaled, in contact with skin, or if swallowed . It is recommended to use only outdoors or in a well-ventilated area and to wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

N,N-diethylhydroxylamine
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InChI

InChI=1S/C4H11NO/c1-3-5(6)4-2/h6H,3-4H2,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

FVCOIAYSJZGECG-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

33008-17-2 (oxalate), 65293-87-0 (sulfate[1:1])
Record name N,N-Diethylhydroxylamine
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DSSTOX Substance ID

DTXSID2027543
Record name N,N-Diethylhydroxylamine
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Molecular Weight

89.14 g/mol
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Physical Description

Liquid, Liquid; mp = 10 deg C; [HSDB] Colorless to light yellow liquid; [EPA ChAMP: Submission]
Record name Ethanamine, N-ethyl-N-hydroxy-
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Boiling Point

130 °C
Record name DIETHYLHYDROXYLAMINE
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Flash Point

113 °F
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Density

0.8669 at 20 °C
Record name DIETHYLHYDROXYLAMINE
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Vapor Pressure

3.36 [mmHg], 3.36 mm Hg at 25 °C
Record name N,N-Diethylhydroxylamine
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Mechanism of Action

The effects of diethylhydroxylamine (DEHA), a potent free-radical scavenger, on lipid peroxidation of rat liver microsomes were investigated in vitro. DEHA strongly inhibited ascorbate-dependent nonenzymatic microsomal lipid peroxidation. DEHA also completely inhibited nonenzymatic lipid peroxidation of heat-denatured microsomes, indicating that inhibition is protein-independent. DEHA only moderately inhibited NADPH-dependent enzymatic microsomal lipid peroxidation. DEHA has been shown to exhibit antitumorigenic properties. However, it had no significant effect on hepatic glutathione S-transferase, selenium-independent glutathione peroxidase, or selenium-dependent glutathione peroxidase activity in the DEHA-treated CD-1 (lCR) Br male mouse. This suggests that the mode of action of DEHA as an antitumorigenic agent may be different from that of butylated hydroxyanisole, whose antitumor function is attributed to induction of glutathione S-transferase activity.
Record name DIETHYLHYDROXYLAMINE
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Product Name

N,N-Diethylhydroxylamine

Color/Form

Liquid

CAS RN

3710-84-7
Record name Diethylhydroxylamine
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Melting Point

10 °C
Record name DIETHYLHYDROXYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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